molecular formula C19H17N3O6S2 B6493975 6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate CAS No. 896014-57-6

6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate

Cat. No. B6493975
CAS RN: 896014-57-6
M. Wt: 447.5 g/mol
InChI Key: VRAVSAWXMNDHOX-UHFFFAOYSA-N
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Description

The compound “6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate” is a complex organic molecule. It contains a 1,3,4-thiadiazole moiety, which is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Molecular Structure Analysis

The molecular structure of a compound is responsible for its various pharmacological activities. The 1,3,4-thiadiazole moiety in this compound, characterized by the =N-C-S- group and strong aromaticity of the ring, is known to provide low toxicity and great in vivo stability . The presence of other functional groups like acetamido, sulfanyl, pyran, and ethoxybenzoate could further influence its biological activities.

Mechanism of Action

The mechanism of action of this compound could be related to its 1,3,4-thiadiazole moiety. Compounds containing this moiety have been found to exhibit various biological activities, such as anticonvulsant activity . They may also inhibit water permeability of membranes by interacting with aquaporins .

Future Directions

The 1,3,4-thiadiazole moiety in this compound is known to exhibit various biological activities, suggesting that this compound could have potential applications in the development of new drugs for treating various diseases . Future research could focus on exploring these potential applications, as well as optimizing the synthesis process and investigating the detailed mechanism of action of this compound.

properties

IUPAC Name

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6S2/c1-3-26-13-6-4-12(5-7-13)17(25)28-16-9-27-14(8-15(16)24)10-29-19-22-21-18(30-19)20-11(2)23/h4-9H,3,10H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAVSAWXMNDHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate

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